![molecular formula C22H22N2O B14965479 N-cyclohexyl-2-phenylquinoline-4-carboxamide](/img/structure/B14965479.png)
N-cyclohexyl-2-phenylquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-phenylquinoline-4-carboxamide is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of N-cyclohexyl-2-phenylquinoline-4-carboxamide typically involves several steps. One common method starts with the reaction of aniline and 2-nitrobenzaldehyde, followed by a Doebner reaction with pyruvic acid to form the quinoline core. The resulting product undergoes amidation, reduction, acylation, and amination to yield the final compound . Industrial production methods may involve optimization of these steps to improve yield and purity.
Analyse Chemischer Reaktionen
N-cyclohexyl-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N-cyclohexyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the removal of acetyl groups from histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell proliferation . Additionally, its antibacterial activity may involve disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes .
Vergleich Mit ähnlichen Verbindungen
N-cyclohexyl-2-phenylquinoline-4-carboxamide can be compared with other quinoline derivatives, such as:
2-phenylquinoline-4-carboxylic acid: This compound shares a similar quinoline core but lacks the cyclohexylamide group, which may result in different biological activities.
N-cyclohexyl-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide: This derivative has additional methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological properties.
6-chloro-N-cyclohexyl-2-phenyl-4-quinolinecarboxamide: The presence of a chlorine atom at the 6-position of the quinoline ring can significantly alter its chemical and biological behavior.
This compound stands out due to its unique combination of a cyclohexylamide group and a phenylquinoline core, which contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C22H22N2O |
---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
N-cyclohexyl-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H22N2O/c25-22(23-17-11-5-2-6-12-17)19-15-21(16-9-3-1-4-10-16)24-20-14-8-7-13-18(19)20/h1,3-4,7-10,13-15,17H,2,5-6,11-12H2,(H,23,25) |
InChI-Schlüssel |
NGGJLKXQMPYPPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.